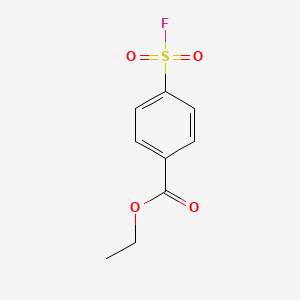![molecular formula C15H15N3O2 B13261181 3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13261181.png)
3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that features a benzofuran moiety, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The oxadiazole ring can be synthesized through the reaction of hydrazides with nitriles . The final step involves the coupling of the benzofuran and oxadiazole intermediates with piperidine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives of benzofuran.
Reduction: Amine derivatives of oxadiazole.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is not fully understood, but it is believed to involve interactions with various molecular targets. The benzofuran moiety may interact with DNA or proteins, leading to the inhibition of cell growth or the induction of apoptosis in cancer cells . The oxadiazole ring may contribute to the compound’s antimicrobial activity by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Another compound containing a benzofuran moiety, used in the synthesis of novel heterocycles.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Known for its anticancer activity.
Uniqueness
3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to the combination of its three distinct moieties: benzofuran, oxadiazole, and piperidine
Properties
Molecular Formula |
C15H15N3O2 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-5-piperidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H15N3O2/c1-2-6-12-10(4-1)8-13(19-12)14-17-15(20-18-14)11-5-3-7-16-9-11/h1-2,4,6,8,11,16H,3,5,7,9H2 |
InChI Key |
WCOSJGISCXBZBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


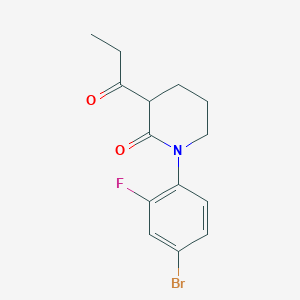
![(1-Methoxypropan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13261120.png)
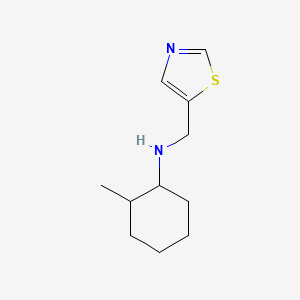


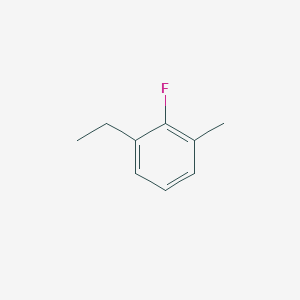
![{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13261146.png)


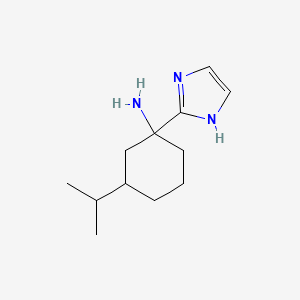
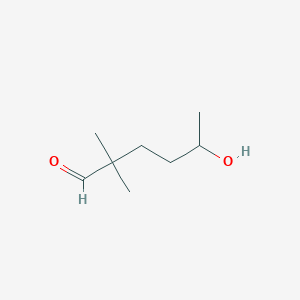
![5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde](/img/structure/B13261164.png)
![9,9-Difluoro-2-aza-spiro[5.5]undecan-1-one](/img/structure/B13261166.png)
